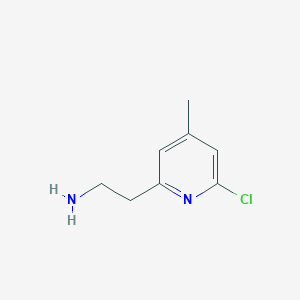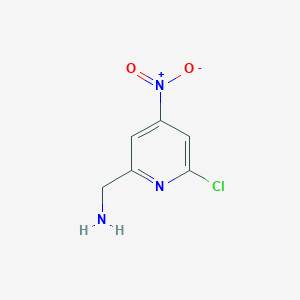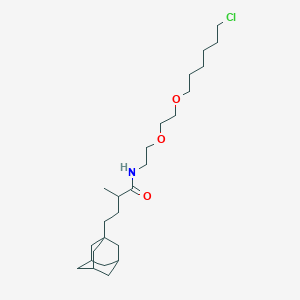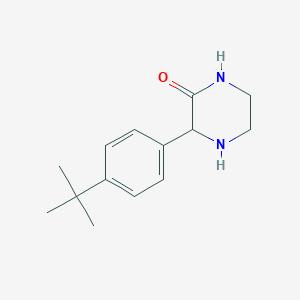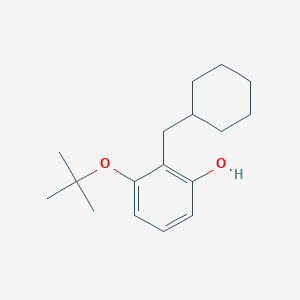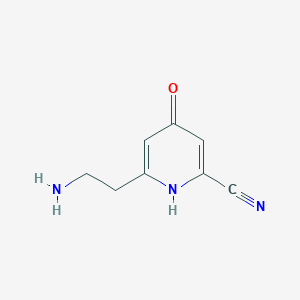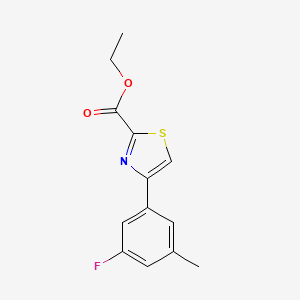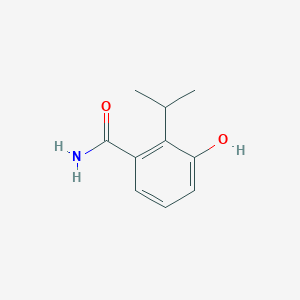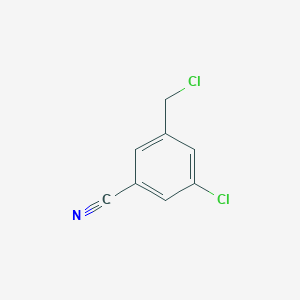
3-Chloro-5-(chloromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(chloromethyl)benzonitrile is an organic compound with the molecular formula C8H5Cl2N. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 3rd position and a chloromethyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(chloromethyl)benzonitrile typically involves the chlorination of 3-chlorobenzonitrile. One common method is the reaction of 3-chlorobenzonitrile with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5th position of the benzene ring . The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(chloromethyl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation: The compound can be oxidized to form 3-chloro-5-(chloromethyl)benzoic acid.
Reduction: Reduction of the nitrile group can yield 3-chloro-5-(chloromethyl)benzylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
Nucleophilic Substitution: Derivatives like 3-chloro-5-(azidomethyl)benzonitrile.
Oxidation: 3-Chloro-5-(chloromethyl)benzoic acid.
Reduction: 3-Chloro-5-(chloromethyl)benzylamine.
Scientific Research Applications
3-Chloro-5-(chloromethyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific receptors or enzymes.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(chloromethyl)benzonitrile depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzonitrile: Lacks the chloromethyl group, making it less reactive in certain nucleophilic substitution reactions.
5-Chloromethyl-2-chlorobenzonitrile: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness
3-Chloro-5-(chloromethyl)benzonitrile is unique due to the presence of both a chlorine atom and a chloromethyl group on the benzene ring. This dual substitution allows for a wider range of chemical reactions and applications compared to its analogs .
Properties
Molecular Formula |
C8H5Cl2N |
|---|---|
Molecular Weight |
186.03 g/mol |
IUPAC Name |
3-chloro-5-(chloromethyl)benzonitrile |
InChI |
InChI=1S/C8H5Cl2N/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3H,4H2 |
InChI Key |
LDWHVGFJIZPZDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C#N)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



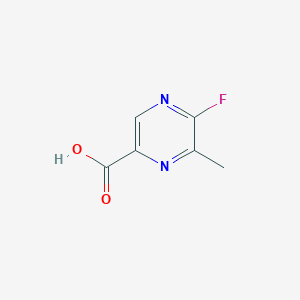
![2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine](/img/structure/B14850258.png)
